molecular formula C5H5FN2O B046176 5-Fluoro-4-methoxypyrimidine CAS No. 120258-30-2

5-Fluoro-4-methoxypyrimidine

Cat. No. B046176
M. Wt: 128.1 g/mol
InChI Key: RPHAYWVYKQNWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Fluoro-4-methoxypyrimidine involves several key steps, including regioselective substitution and the use of protecting groups to achieve the desired functionalization of the pyrimidine ring. One approach to synthesizing derivatives involves the regioselective introduction of an amine group followed by the preparation of an amide, demonstrating the compound's versatility in organic synthesis (Wada et al., 2012).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methoxypyrimidine is characterized by the presence of fluorine and methoxy groups attached to the pyrimidine ring. These substituents significantly influence the molecule's electronic distribution, reactivity, and overall stability. The zwitterionic form of related molecules, such as 5-fluoro-4-hydroxy-2-methoxypyrimidine, has been studied for its stability in various solvents, highlighting the impact of functional groups on molecular behavior (Kheifets et al., 2006).

Scientific Research Applications

  • Understanding Mechanisms of Drug Resistance : It's used to study the mechanisms of resistance to 5-fluorouracil and its nucleoside derivatives in murine leukemia cells (Mulkins & Heidelberger, 1982).

  • Antidepressant Drug Candidate : It has been used in the development of antidepressant drugs by facilitating 5-HT neurotransmission (Anderson et al., 1997).

  • Pharmacokinetics and Chemotherapy : Research has focused on understanding the pharmacokinetics of fluoropyrimidines, predictive pharmacologic testing, and synthesizing analogs lacking neurotoxicity (Myers et al., 1976).

  • Cancer Treatment : It is a component of oral fluoropyrimidine S-1, active in the treatment of various cancers including gastric, colorectal, and breast cancers (Saif, Syrigos, & Katirtzoglou, 2009).

  • Enhancing Antitumor Effects : It helps improve the antitumor effect of 5-fluorouracil by inactivating specific enzymes and prolonging the half-life of the drug in animal models (Adams et al., 1999).

  • As a Core in Anticancer Agents : It serves as a biologically active molecular core in various anticancer agents like 5-fluorouracil (Wada et al., 2012).

  • Predictive Tool in Chemotherapy : Gene expressions of enzymes involved in the 5-fluorouracil metabolic pathway using this compound may help predict the clinical outcome of fluoropyrimidine-based chemotherapy for gastric cancer patients (Ichikawa, 2006).

  • Improving Safety in Chemotherapy : Individualizing treatment with fluoropyrimidines based on dihydropyrimidine dehydrogenase activity can enhance patient safety by reducing severe toxicity risks (Meulendijks et al., 2016).

Safety And Hazards

The safety information for 5-Fluoro-4-methoxypyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261 .

Future Directions

Fluorinated pyrimidines, such as 5-Fluoro-4-methoxypyrimidine, continue to be of interest in the field of medicinal chemistry . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . This is leading to an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

properties

IUPAC Name

5-fluoro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHAYWVYKQNWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-methoxypyrimidine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-4-methoxypyrimidine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-4-methoxypyrimidine
Reactant of Route 5
5-Fluoro-4-methoxypyrimidine
Reactant of Route 6
Reactant of Route 6
5-Fluoro-4-methoxypyrimidine

Citations

For This Compound
6
Citations
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
Since the synthesis of 5-fluorouracil by Duschinsky, Pleven, and Heidelberger2 this compound has attacted (1)(a) Supportedlargely by a Michigan Cancer Foundation Grant,(b) …
Number of citations: 11 pubs.acs.org
H Wada, L Cheng, J Jiang, Z Jiang, J Xie, T Hu… - Tetrahedron …, 2012 - Elsevier
… To a stirred solution of 2-chloro-5-fluoro-4-methoxypyrimidine (16.0 g, 98.8 mmol) and phenylamine (13.8 g, 141.8 mmol) in 1,4-dioxane (500 ml) was added Cs 2 CO 3 (97.8 g, 296.3 …
Number of citations: 4 www.sciencedirect.com
M GACEK, K UNDHEIM - Acta Chem. Scand., Ser. B, 1985 - actachemscand.org
… 2-Chloro-5-fluoro-4-methoxypyrimidine 8. 0.9 M Methanolic sodium methoxide was added dropwise with stirring to a solution of 2,4-dichloro-5-fluoropyrimidine 6 (54 mmol) in methanol (…
Number of citations: 8 actachemscand.org
EV Brown, AF Smetana… - Journal of Medicinal …, 1965 - ACS Publications
252 Notes Vol. S ide, 20 ml., was added to a cooled (0), stirred solution of 6.50 g.(17.0 mmoles) of the amineIVb in 25 ml. of glacial acetic acid. Tlie mixture was allowed to-warm to room …
Number of citations: 4 pubs.acs.org
M Mandal, K Mitra, D Grotz, X Lin… - Journal of Medicinal …, 2018 - ACS Publications
Herein we describe structure–activity relationship (SAR) and metabolite identification (Met-ID) studies that provided insight into the origin of time-dependent inhibition (TDI) of …
Number of citations: 10 pubs.acs.org
M Mandal, Y Wu, J Misiaszek, G Li… - Journal of medicinal …, 2016 - ACS Publications
We describe successful efforts to optimize the in vivo profile and address off-target liabilities of a series of BACE1 inhibitors represented by 6 that embodies the recently validated fused …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.